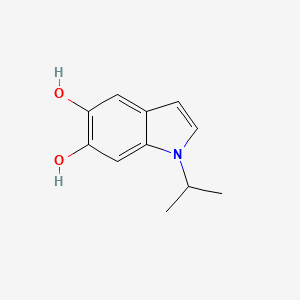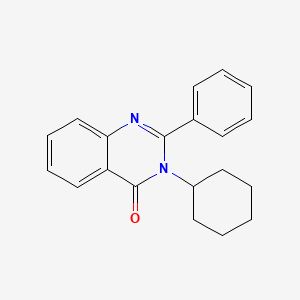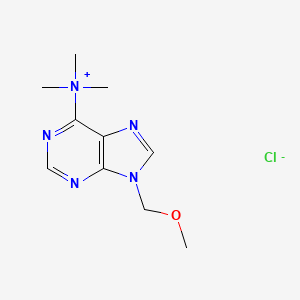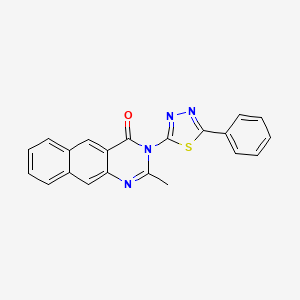
3-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-methylbenzo(g)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-methylbenzo(g)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-methylbenzo(g)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiadiazole Ring: Starting with a phenyl-substituted thiourea, cyclization with a suitable reagent (e.g., phosphorus oxychloride) to form the 1,3,4-thiadiazole ring.
Quinazolinone Formation: Condensation of the thiadiazole derivative with an appropriate anthranilic acid derivative under acidic or basic conditions to form the quinazolinone core.
Methylation: Introduction of the methyl group at the 2-position using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methyl groups.
Reduction: Reduction reactions could target the quinazolinone core or the thiadiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: Possible use as an antimicrobial agent.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Cancer Research: Investigation of its potential anti-cancer properties.
Industry
Dye and Pigment Production: Use in the synthesis of dyes and pigments.
Agriculture: Potential application as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 3-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-methylbenzo(g)quinazolin-4(3H)-one would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In medicinal applications, it could interact with specific molecular targets such as receptors or DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone.
Thiadiazole Derivatives: Compounds like 2-amino-5-phenyl-1,3,4-thiadiazole.
Uniqueness
3-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-methylbenzo(g)quinazolin-4(3H)-one is unique due to its combined quinazolinone and thiadiazole structures, which may confer distinct biological activities and chemical properties compared to other compounds.
Propriétés
Numéro CAS |
82828-69-1 |
|---|---|
Formule moléculaire |
C21H14N4OS |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
2-methyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)benzo[g]quinazolin-4-one |
InChI |
InChI=1S/C21H14N4OS/c1-13-22-18-12-16-10-6-5-9-15(16)11-17(18)20(26)25(13)21-24-23-19(27-21)14-7-3-2-4-8-14/h2-12H,1H3 |
Clé InChI |
NBULKFAMRFTOMS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC3=CC=CC=C3C=C2C(=O)N1C4=NN=C(S4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


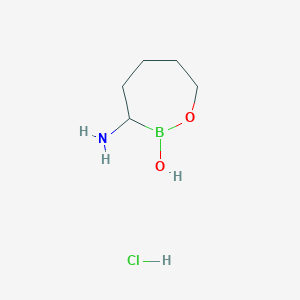
![6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12929917.png)
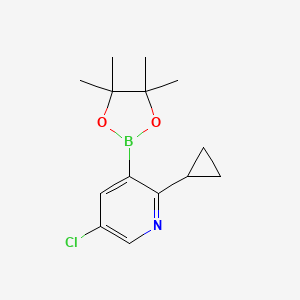
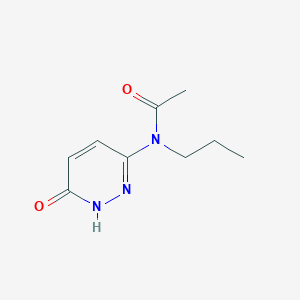
![4-Pyrimidinamine, 5-[(4-methoxyphenyl)methyl]-6-methyl-2-phenyl-](/img/structure/B12929929.png)

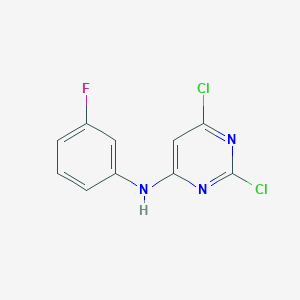

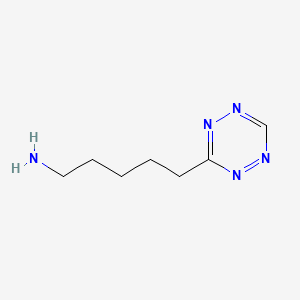
![2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B12929952.png)
